molecular formula C17H19NO5 B187944 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide CAS No. 3940-77-0

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide

Cat. No. B187944
CAS RN: 3940-77-0
M. Wt: 317.34 g/mol
InChI Key: VJSVGMPTFKDYOC-UHFFFAOYSA-N
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Description

“3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C17H19NO5 . It has a molecular weight of 317.336 Da . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide” consists of an amide plane oriented at an angle of 41.5 (3)° with respect to the 2-methoxybenzene ring .

Scientific Research Applications

Synthesis and Potential Medical Applications

The synthesis and investigation of compounds structurally related to 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide have been a significant area of research due to their potential medical applications. For instance, compounds with similar structures have been synthesized and evaluated for their biological activities, including their roles as anti-inflammatory, analgesic, and anticancer agents. A study by (Abu‐Hashem et al., 2020) explored novel compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory activities, showcasing their potential as anti-inflammatory and analgesic agents.

Another area of interest is the synthesis of gefitinib, a medication used in cancer treatment. The process involves the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and related compounds, highlighting the importance of such structures in the development of anticancer drugs (Jin et al., 2005).

Antioxidant and Antimicrobial Activities

The antioxidant and antimicrobial properties of benzamide derivatives have also been a focus of research. For example, new benzamides isolated from endophytic Streptomyces showed promising antimicrobial activities, underscoring the potential of such compounds in addressing microbial infections (Yang et al., 2015). Additionally, the study of synthetic amino-substituted benzamides has provided insights into their electrochemical oxidation mechanisms, which are essential for understanding their antioxidant activities (Jovanović et al., 2020).

Neurological Applications

The investigation of serotonin 1A receptors in Alzheimer's disease patients using molecular imaging probes has highlighted the significance of benzamide derivatives in neuroscientific research. Such studies have contributed to a deeper understanding of the pathological mechanisms of Alzheimer's disease and the potential therapeutic roles of these compounds (Kepe et al., 2006).

Safety And Hazards

Sigma-Aldrich provides “3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSVGMPTFKDYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192594
Record name Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide

CAS RN

3940-77-0
Record name 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3940-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003940770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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